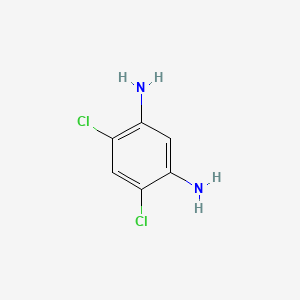

4,6-Dichlorobenzene-1,3-diamine

Description

Properties

IUPAC Name |

4,6-dichlorobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXPQLXWKPOYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391897 | |

| Record name | 4,6-dichlorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20248-64-0 | |

| Record name | 4,6-dichlorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dichlorobenzene-1,3-diamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,6-Dichlorobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, reactivity, synthesis, and safety considerations for this compound (also known as 4,6-dichloro-m-phenylenediamine). This versatile chemical intermediate is of significant interest in various fields of organic synthesis, including the development of pharmaceuticals, high-performance polymers, and dyes.

Core Chemical and Physical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with two amino groups and two chlorine atoms. These functional groups dictate its chemical behavior and utility as a synthetic building block.

| Property | Data | Reference(s) |

| IUPAC Name | This compound | [] |

| Synonyms | 4,6-Dichloro-1,3-benzenediamine, 4,6-dichloro-m-phenylenediamine | [][2] |

| CAS Number | 20248-64-0 | [2][3] |

| Molecular Formula | C₆H₆Cl₂N₂ | [3] |

| Molecular Weight | 177.03 g/mol | |

| Appearance | Solid (form may vary) | |

| Boiling Point | 313.2°C at 760 mmHg | [] |

| Density | 1.501 g/cm³ | [] |

| Melting Point | 158-164 °C (for the related isomer 4,5-dichloro-o-phenylenediamine) |

Note: Specific data for melting point and solubility were not found for this compound in the provided search results. The melting point of a closely related isomer is provided for reference.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is primarily governed by the nucleophilic nature of its two amino (-NH₂) groups.[2] These groups possess lone pairs of electrons on the nitrogen atoms, making them reactive towards a wide range of electrophilic species.[2]

-

Nucleophilic Reactivity : The amino groups are potent electron-donating groups through resonance, which enhances their nucleophilicity. This allows the molecule to readily participate in reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.[2]

-

Influence of Chlorine Atoms : The two chlorine atoms are electron-withdrawing via induction. This electronic effect can modulate the reactivity of the aromatic ring and the amino groups.

-

Site of Reaction : The presence of two amino groups allows for the formation of mono- or di-substituted products. The reaction outcome can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.[2] For example, using one equivalent of an electrophile may yield a mixture of mono-substituted product and unreacted diamine, while two or more equivalents will favor the di-substituted product.[2]

Role as a Synthetic Intermediate

The unique arrangement of functional groups makes this compound a valuable precursor in multi-step organic syntheses.[2] Its bifunctional nature allows it to act as a building block for more complex molecular architectures.

-

Heterocyclic Compounds : The diamine can undergo condensation reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Azo Dyes : The primary aromatic amino groups can be readily diazotized using agents like sodium nitrite and hydrochloric acid. The resulting bis-diazonium salt can then be coupled with electron-rich compounds (such as phenols or other amines) to synthesize a variety of disazo dyes.[2] The chlorine atoms act as auxochromes, modifying the color and properties like lightfastness of the final dye.[2]

-

Polymer Synthesis : It serves as a monomer for the creation of high-performance polymers.

References

An In-depth Technical Guide to 4,6-Dichlorobenzene-1,3-diamine (CAS: 20248-64-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichlorobenzene-1,3-diamine, with the CAS number 20248-64-0, is a chlorinated aromatic diamine. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its known applications, primarily in the fields of polymer chemistry and dye manufacturing. While direct applications in drug development are not prominently documented in publicly available literature, its structural motif as a substituted phenylenediamine may be of interest to medicinal chemists for scaffold hopping and lead optimization studies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 20248-64-0 | |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4,6-Dichloro-1,3-benzenediamine, 4,6-Dichloro-m-phenylenediamine, 1,5-Dichloro-2,4-diaminobenzene | |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 313.2 °C at 760 mmHg | |

| Density | 1.501 g/cm³ |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from m-dichlorobenzene. The general synthetic pathway involves nitration, followed by amination, and a final reduction step.

Logical Flow of Synthesis

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 1,5-Dichloro-2,4-dinitrobenzene[3]

This procedure details the nitration of m-dichlorobenzene.

Materials:

-

m-Dichlorobenzene

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

95% Ethanol

Experimental Protocol:

-

In a well-stirred vessel, dissolve 140 g (1.386 moles) of potassium nitrate in 500 ml of concentrated sulfuric acid.

-

To this solution, add 100.0 g (0.680 mole) of m-dichlorobenzene in a single portion.

-

The reaction is exothermic, and the temperature will rise to 135–140°C before slowly decreasing. Maintain the stirred mixture at 120–135°C for an additional hour.

-

After cooling the reaction mixture to approximately 90°C, carefully pour it over 1.5 kg of crushed ice.

-

Collect the precipitated product by suction filtration and drain thoroughly.

-

Dissolve the crude product in approximately 1 L of boiling 95% ethanol.

-

Filter the hot solution to remove any insoluble impurities and allow the product to crystallize in a refrigerator at about 0°C.

-

The expected yield of 1,5-Dichloro-2,4-dinitrobenzene is 112–115 g (70–71.5%).

Step 2: Synthesis of 1,5-Diamino-2,4-dinitrobenzene[3]

This step involves the amination of the dinitro compound.

Materials:

-

1,5-Dichloro-2,4-dinitrobenzene

-

Ammonia gas (NH₃)

-

Ethylene glycol

-

Boiling water

-

Boiling ethanol

Experimental Protocol:

-

Dissolve 60.0 g (0.253 mole) of 1,5-dichloro-2,4-dinitrobenzene in 400 ml of technical grade ethylene glycol and heat to 140°C with stirring.

-

Bubble ammonia gas into the solution at a rate where it is just absorbed. The solution will change color from yellow to deep red within 30 minutes.

-

An orange, crystalline precipitate will begin to form approximately one hour into the reaction.

-

Continue heating for an additional 2 hours while maintaining a slow stream of ammonia gas.

-

Cool the reaction mixture to room temperature and collect the product by suction filtration.

-

Wash the collected orange-brown crystals with boiling water and then with boiling ethanol.

-

The yield of dried 1,5-Diamino-2,4-dinitrobenzene is 44–48 g (88–95.5%).

Step 3: Reduction of 1,5-Diamino-2,4-dinitrobenzene

Materials:

-

1,5-Diamino-2,4-dinitrobenzene

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrogen gas (H₂)

Experimental Protocol (General Procedure):

-

In a hydrogenation vessel, suspend 1,5-Diamino-2,4-dinitrobenzene in a suitable solvent such as ethanol.

-

Add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).

-

Pressurize the vessel with hydrogen gas (the pressure will depend on the equipment available, typically ranging from atmospheric pressure to 50 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed (monitored by a pressure drop).

-

After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Applications

This compound serves as a versatile building block in organic synthesis, particularly in the production of polymers and dyes.[3]

Polymer Synthesis

Aromatic diamines are crucial monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of chlorine atoms in this compound can impart desirable properties like enhanced flame retardancy and chemical resistance to the resulting polymers.[1]

Experimental Workflow for Polyamide Synthesis

Caption: General workflow for aromatic polyamide synthesis.

A general procedure for the synthesis of aromatic polyamides involves the low-temperature polycondensation of an aromatic diamine with an aromatic diacid chloride in an aprotic polar solvent.[4]

Dye and Pigment Intermediate

The amino groups on the benzene ring allow for diazotization followed by coupling reactions with other aromatic compounds to produce stable azo dyes.[1] The chlorine substituents can enhance the color fastness and stability of these dyes.[1]

Biological Activity and Drug Development Potential

Currently, there is a lack of specific data in the public domain detailing the use of this compound in drug development or its interaction with specific biological signaling pathways. However, structurally related phenylenediamines have been investigated for a range of biological activities. It is important to note that many chlorinated aromatic amines are also screened for potential toxicity and carcinogenicity.[5] Researchers in drug discovery may consider this molecule as a scaffold for chemical library synthesis, but thorough toxicological evaluation would be imperative.

Safety Information

Detailed safety information can be found in the Safety Data Sheet (SDS) for this compound. As a general precaution, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with established applications in material science and the dye industry. Its synthesis from readily available starting materials is well-defined. While its direct role in pharmacology is not yet established, its chemical structure presents opportunities for exploration in medicinal chemistry, provided that careful consideration is given to its potential toxicological profile. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. EP0007972A1 - Process for the preparation of dichloro-hydrazobenzenes by catalytic hydrogenation of monochloro-nitrobenzenes - Google Patents [patents.google.com]

- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

Synthesis of 4,6-Dichlorobenzene-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4,6-Dichlorobenzene-1,3-diamine, a key intermediate in the development of various pharmaceuticals and performance materials. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to assist researchers in the efficient and high-purity production of this compound.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process. The first step involves the dinitration of 1,3-dichlorobenzene to yield the intermediate, 1,3-dichloro-4,6-dinitrobenzene. The subsequent step is the reduction of the two nitro groups to form the final diamine product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dichloro-4,6-dinitrobenzene

The dinitration of 1,3-dichlorobenzene is a critical step that requires careful control of reaction conditions to achieve high yield and purity.

Methodology:

A process for preparing 1,3-dichloro-4,6-dinitrobenzene involves the nitration of 1,3-dichlorobenzene using a mixture of nitric acid, sulfuric acid, and sulfur trioxide (SO₃) in anhydrous sulfuric acid.[1] The reaction temperature is maintained between 0 and 40°C.[1] For a high-purity product, the temperature of the reaction mixture can be controlled in the range of -10°C to +15°C.[2]

Detailed Protocol:

-

In a suitable reaction vessel, a mixture of anhydrous sulfuric acid, nitric acid, and SO₃ is prepared. The molar ratio of nitric acid to 1,3-dichlorobenzene should be between 2 and 3, and the molar ratio of SO₃ to nitric acid should be between 0.7 and 1.5. The total weight of sulfuric acid should be 4 to 10 times the weight of 1,3-dichlorobenzene.[1]

-

1,3-Dichlorobenzene is added to the stirred nitrating mixture while maintaining the temperature in the specified range.

-

The reaction mixture is stirred for several hours to ensure complete dinitration.

-

For product isolation, two methods can be employed:

-

Quenching Method: The reaction mixture is carefully poured into an ice/water mixture, causing the product to precipitate.[1] The resulting solid is then collected by filtration, washed with water until acid-free, and dried.[1]

-

Direct Crystallization (High Purity): The product is crystallized directly from the reaction mixture by slow cooling. The resulting crystal slurry is then filtered to isolate the highly pure 1,3-dichloro-4,6-dinitrobenzene.[2] This method avoids a water or ice quench.[2]

-

Step 2: Synthesis of this compound

The reduction of the dinitro intermediate to the diamine is the final step in the synthesis. Catalytic hydrogenation is a common and effective method.

Methodology:

The reduction of aromatic nitro compounds to their corresponding amines can be achieved using various methods, including catalytic hydrogenation or chemical reduction. A general method for the reduction of aromatic polynitro compounds involves the use of a heterogeneous catalyst in a suitable solvent.[3] For related compounds, catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) is effective.[4][5] Another common method is the use of tin(II) chloride in ethanol.[6]

Detailed Protocol (Catalytic Hydrogenation):

-

1,3-Dichloro-4,6-dinitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a pressure-resistant reaction vessel.

-

A catalytic amount of a noble metal catalyst, typically 5-10% palladium on carbon (Pd/C), is added to the solution.

-

The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas.

-

The reaction mixture is stirred vigorously at a controlled temperature and pressure until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.

-

After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration through a bed of celite.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final product of high purity.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, 1,3-dichloro-4,6-dinitrobenzene, as reported in the literature. Data for the subsequent reduction to this compound is often dependent on the specific reduction method and conditions used and is therefore not detailed here, though high yields are generally expected with catalytic hydrogenation.

| Parameter | Value | Reference |

| Synthesis of 1,3-Dichloro-4,6-dinitrobenzene | ||

| Yield (Quenching Method) | Not specified, but 226 g product obtained from starting material | [1] |

| Yield (Direct Crystallization) | 80% (net yield) | [2] |

| Purity (Direct Crystallization) | 99.8% | [2] |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene - Google Patents [patents.google.com]

- 2. US8003831B1 - Process for the synthesis of dihalodinitrobenzenes - Google Patents [patents.google.com]

- 3. RU2549618C1 - Method of producing aromatic diamines and triamines from aromatic nitro-compounds - Google Patents [patents.google.com]

- 4. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]

Technical Guide: Elucidation of the Structure of 4,6-dichloro-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4,6-dichloro-m-phenylenediamine, a compound of interest in various chemical and pharmaceutical research areas. This document outlines the key physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known toxicological profile. The structure is confirmed through a combination of spectroscopic techniques, and the methodologies are presented to aid in the replication and further investigation of this compound.

Chemical Identity and Physical Properties

4,6-dichloro-m-phenylenediamine, also known as 4,6-dichloro-1,3-benzenediamine, is a dichlorinated aromatic amine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4,6-dichloro-1,3-phenylenediamine | [1] |

| Synonyms | 4,6-dichloro-m-phenylenediamine, 1,5-Diamino-2,4-dichlorobenzene | [1] |

| CAS Number | 20248-64-0 | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| Melting Point | 138-139 °C | [1] |

| Boiling Point | 313.2 °C at 760 mmHg | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis Protocol

The primary route for the synthesis of 4,6-dichloro-m-phenylenediamine is through the reduction of its dinitro precursor, 1,3-dichloro-4,6-dinitrobenzene. A general and effective method for this transformation involves the use of a metal catalyst in an acidic medium. While a specific protocol for this exact substrate is not widely published, a reliable method can be adapted from the well-established procedures for the reduction of aromatic nitro compounds.

Reaction Scheme:

Experimental Protocol: Reduction of 1,3-dichloro-4,6-dinitrobenzene with Iron and Hydrochloric Acid

This protocol is adapted from the general procedure for the Bechamp reduction of aromatic nitro compounds.[3]

-

Materials:

-

1,3-dichloro-4,6-dinitrobenzene

-

Fine iron filings

-

Concentrated hydrochloric acid

-

Water

-

Sodium carbonate

-

Ethanol (for extraction)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of fine iron filings in water.

-

Add a small amount of concentrated hydrochloric acid to activate the iron surface and heat the mixture to a gentle boil.

-

Slowly add the 1,3-dichloro-4,6-dinitrobenzene in small portions to control the exothermic reaction. Maintain vigorous stirring throughout the addition.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Once the reaction is complete, carefully add sodium carbonate to the hot solution to neutralize the acid and precipitate iron oxides. The solution should be basic to litmus paper.

-

Filter the hot mixture to remove the iron sludge. The filtrate contains the desired product.

-

Extract the filtrate with a suitable organic solvent, such as ethanol.

-

Combine the organic extracts and remove the solvent under reduced pressure to yield crude 4,6-dichloro-m-phenylenediamine.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

-

Structure Elucidation

The structure of 4,6-dichloro-m-phenylenediamine is elucidated through a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 peaks would be observed, with relative intensities of approximately 9:6:1.

Infrared (IR) Spectroscopy

The FT-IR spectrum of a phenylenediamine is characterized by specific vibrational modes. For 4,6-dichloro-m-phenylenediamine, the following characteristic peaks are expected:

-

N-H stretching: Two sharp bands in the region of 3400-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine groups.

-

N-H bending: A strong band around 1600-1630 cm⁻¹.

-

C-N stretching: Aromatic C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the C-Cl bonds.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 4,6-dichloro-m-phenylenediamine in a suitable deuterated solvent (e.g., DMSO-d₆) would provide key structural information. The expected signals are:

-

Aromatic Protons: Two singlets in the aromatic region (typically 6.0-7.5 ppm), each integrating to one proton. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing chloro groups.

-

Amine Protons: A broad singlet corresponding to the four protons of the two amino groups. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms in the molecule. Due to the symmetry of the molecule, four signals are expected in the aromatic region (typically 100-150 ppm). The chemical shifts will be influenced by the attached substituents.

Toxicological Profile and Biological Activity

Safety and Handling

4,6-dichloro-m-phenylenediamine is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Biological Effects

Given the classification of 4,6-dichloro-m-phenylenediamine as a suspected mutagen and carcinogen, it is plausible that it or its metabolites could interact with DNA and other cellular components, potentially disrupting normal cellular processes. Further research is required to elucidate the specific mechanisms of toxicity and any potential therapeutic applications.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Conclusion

The structure of 4,6-dichloro-m-phenylenediamine can be reliably determined through a combination of synthesis from its dinitro precursor and characterization by spectroscopic methods. This technical guide provides a framework for its preparation and analysis. Given its toxicological profile, stringent safety precautions are necessary when handling this compound. Further research into its biological activity and potential mechanisms of action is warranted to fully understand its properties and potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide on the Physical Properties of Dichlorinated Diamino Benzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of various dichlorinated diamino benzene isomers. The strategic placement of chloro and amino functional groups on the benzene ring significantly influences the physicochemical characteristics of these compounds, which are pivotal for their application in medicinal chemistry, polymer science, and dye manufacturing. This document compiles available data on melting points, boiling points, and solubility, and outlines the experimental methodologies for their determination.

Core Physical Properties

The physical properties of dichlorinated diamino benzenes are dictated by the interplay of intermolecular forces, including hydrogen bonding from the amino groups, dipole-dipole interactions from the carbon-chlorine bonds, and van der Waals forces. The relative positioning of these substituents (ortho, meta, para to each other) creates distinct isomers with unique properties.

Melting and Boiling Points

The melting point is heavily influenced by the crystal lattice energy, where symmetrical molecules tend to pack more efficiently, leading to higher melting points. Boiling points are more dependent on the overall polarity and molecular weight of the molecule.

| Compound Name | Isomer Configuration | Melting Point (°C) | Boiling Point (°C) |

| Diamino Benzenes (Unsubstituted) | |||

| o-Phenylenediamine | 1,2-diamino | 102-104 | 256-258 |

| m-Phenylenediamine | 1,3-diamino | 64-66 | 282-284 |

| p-Phenylenediamine | 1,4-diamino | 145-147 | 267 |

| Monochlorinated Diamino Benzenes | |||

| 2-Chloro-1,4-phenylenediamine | - | 62-66 | 287.9±20.0 |

| 4-Chloro-1,2-phenylenediamine | - | 70-73 | Data not available |

| 4-Chloro-1,3-phenylenediamine | - | 91 | Data not available |

| Dichlorinated Diamino Benzenes | |||

| 2,5-Dichloro-1,4-diaminobenzene | 2,5-dichloro, 1,4-diamino | 164-166 (decomposes)[1][2][3] | 303.7±37.0[1] |

| 2,6-Dichloro-1,4-phenylenediamine | 2,6-dichloro, 1,4-diamino | 122-127 | Data not available |

| 3,5-Dichloro-1,2-diaminobenzene | 3,5-dichloro, 1,2-diamino | 60-65[4][5][6] | Data not available |

| 4,5-Dichloro-1,2-diaminobenzene | 4,5-dichloro, 1,2-diamino | 158-164[6][7] | Data not available |

| 4,6-Dichloro-1,3-phenylenediamine | 4,6-dichloro, 1,3-diamino | 138-139[8][9] | 313.2±37.0[8] |

| 2,3-Dichloro-1,4-diaminobenzene | 2,3-dichloro, 1,4-diamino | Data not available | Data not available |

| 3,6-Dichloro-1,2-diaminobenzene | 3,6-dichloro, 1,2-diamino | Data not available | Data not available |

Solubility

The solubility of dichlorinated diamino benzenes is a function of their polarity. The presence of two amino groups allows for hydrogen bonding with protic solvents like water and alcohols. However, the two chlorine atoms and the benzene ring contribute to the molecule's lipophilicity, enhancing solubility in organic solvents.

| Compound Name | Water Solubility | Organic Solvent Solubility |

| 2,5-Dichloro-1,4-diaminobenzene | Slightly soluble | Data not available |

| 2,6-Dichloro-1,4-phenylenediamine | Insoluble[10] | Soluble in Chloroform (Slightly), Methanol (Slightly)[11] |

| 4,5-Dichloro-1,2-diaminobenzene | Insoluble[12] | Soluble in Methanol and Dimethyl sulfoxide[12] |

| 4-Chloro-1,2-phenylenediamine | Less than 1 mg/mL at 19°C[13] | Data not available |

| 4-Chloro-1,3-phenylenediamine | Less than 1 mg/mL at 19°C[14] | Data not available |

Note: Quantitative solubility data is sparse. The terms "soluble," "slightly soluble," and "insoluble" are based on qualitative descriptions from various sources.

pKa Values

Experimental Protocols

Melting Point Determination (Capillary Method)

This standard method is used to determine the melting point of a solid compound.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline dichlorinated diamino benzene is finely ground.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

-

Measurement: The loaded capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

A general protocol for determining the solubility of an organic compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of the dichlorinated diamino benzene isomer (e.g., 10 mg) is placed in a vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification:

-

Qualitative: The sample is visually inspected to determine if it has completely dissolved.

-

Quantitative: If the sample dissolves, more solute is added until saturation is reached (a slight excess of solid remains). The supernatant is then carefully removed, and the concentration of the dissolved solute is determined using an appropriate analytical technique such as UV-Vis spectroscopy or HPLC. This allows for the determination of solubility in units like g/100 mL or mol/L.[15][16]

-

For determining solubility in acidic or basic aqueous solutions, a similar procedure is followed using 5% HCl and 5% NaOH solutions, respectively.[15] This can also provide insights into the basicity of the amino groups.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable groups.[2][17]

Methodology:

-

Sample Preparation: A known concentration of the dichlorinated diamino benzene is dissolved in a suitable solvent, often a co-solvent system like methanol/water or acetonitrile/water for poorly soluble compounds.[1]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is gradually added in small increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino groups have been protonated. For a diamino compound, two pKa values may be observed.[2]

Structure-Property Relationships

The substitution pattern of chlorine atoms and amino groups on the benzene ring has a predictable, albeit complex, influence on the physical properties of dichlorinated diamino benzenes.

Caption: Influence of molecular structure on physical properties.

The diagram above illustrates the key relationships between the structural features of dichlorinated diamino benzene isomers and their macroscopic physical properties. For instance, isomers with higher symmetry, such as those with a para-arrangement of substituents, are expected to have higher melting points due to more efficient crystal packing. The overall molecular polarity, influenced by the vector sum of the bond dipoles of the C-Cl and C-N bonds, will affect the boiling point and solubility in polar solvents. The presence of two amino groups facilitates intermolecular hydrogen bonding, which significantly increases the boiling point and enhances solubility in protic solvents. The electron-withdrawing nature of the chlorine atoms reduces the electron density on the nitrogen atoms, thereby decreasing the basicity (lowering the pKa of the conjugate acid) compared to unsubstituted phenylenediamines.

Experimental Workflow for Characterization

A typical workflow for the characterization of a newly synthesized dichlorinated diamino benzene isomer would involve a series of analytical techniques to confirm its identity and purity, followed by the determination of its key physical properties.

Caption: Workflow for synthesis and characterization.

This guide provides a foundational understanding of the physical properties of dichlorinated diamino benzenes. For isomers where data is currently unavailable, the provided experimental protocols can be employed to generate this valuable information, which is crucial for advancing research and development in various scientific disciplines.

References

- 1. enamine.net [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. 2,5-Dichloro-1,4-phenylenediamine | CAS#:20103-09-7 | Chemsrc [chemsrc.com]

- 4. Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dichloro-1,2-diaminobenzene 97 5233-04-5 [sigmaaldrich.com]

- 7. 4,5-Dichloro-o-phenylenediamine 97 5348-42-5 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. 4,6-Dichloro-1,3-phenylenediamine | 20248-64-0 [amp.chemicalbook.com]

- 10. 2,6-DICHLORO-1,4-PHENYLENEDIAMINE | 609-20-1 [chemicalbook.com]

- 11. 2,6-DICHLORO-1,4-PHENYLENEDIAMINE | 609-20-1 [amp.chemicalbook.com]

- 12. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 13. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

In-depth Technical Guide on the Solubility of 4,6-Dichlorobenzene-1,3-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4,6-Dichlorobenzene-1,3-diamine in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a detailed, generalized experimental protocol for solubility determination applicable to aromatic amines. Additionally, a logical workflow for these experimental procedures is presented visually. This guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling them to establish a robust methodology for solubility assessment.

Introduction

This compound, a dichlorinated aromatic amine, is a molecule of interest in various fields, including the synthesis of pharmaceuticals and advanced materials. Understanding its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. The solubility profile of a compound dictates the choice of solvent for reactions, crystallization processes, and the preparation of formulations for biological screening.

This guide addresses the current landscape of solubility information for this compound and provides a practical framework for its experimental determination.

Solubility Data

For context, related aromatic amines exhibit a range of solubilities. For instance, m-phenylenediamine is soluble in methanol, ethanol, acetone, and chloroform, but only slightly soluble in ether and carbon tetrachloride[1]. The introduction of chloro-substituents can be expected to alter the polarity and intermolecular interactions, thereby influencing the solubility profile. Generally, aromatic amines are soluble in organic solvents like diethyl ether and dichloromethane[2].

Given the absence of specific data, experimental determination is necessary to ascertain the solubility of this compound in solvents relevant to a particular application. The following sections provide a detailed protocol and workflow for conducting such experiments.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on established methods for solubility testing of chemical compounds.

3.1. Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically, but a period of 24 to 72 hours is often adequate.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to permit the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

3.3. Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison. The table should include the solvent, temperature, and the determined solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

1H NMR spectrum of 4,6-Dichlorobenzene-1,3-diamine

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dichlorobenzene-1,3-diamine

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a simple yet informative pattern characteristic of its substitution pattern. Due to the symmetry of the molecule, two distinct proton signals are expected in the aromatic region of the spectrum. The chemical shifts are influenced by the electronic effects of the two amino groups (electron-donating) and the two chloro groups (electron-withdrawing and deshielding).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

| H-2 | Singlet | ~6.8 | - | 1H |

| H-5 | Singlet | ~6.3 | - | 1H |

| -NH₂ | Broad Singlet | ~3.6 | - | 4H |

Note: The chemical shifts are predictions based on analogous compounds and established substituent effects in benzene rings. The exact values may vary depending on the solvent and concentration.

Structural Analysis and Signal Assignment

The this compound molecule possesses a plane of symmetry that renders the two protons chemically distinct.

-

H-2: This proton is situated between two amino groups. The strong electron-donating resonance effect of the amino groups is expected to shield this proton significantly, shifting its signal upfield.

-

H-5: This proton is positioned between a chlorine atom and an amino group. The deshielding effect of the adjacent chlorine atom will cause this proton to resonate at a slightly lower field compared to H-2.

-

-NH₂ Protons: The protons of the two amino groups are expected to appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Experimental Protocol for ¹H NMR Acquisition

The following provides a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

- The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

- Tune and match the probe for the ¹H frequency.

- Shim the magnetic field to achieve optimal homogeneity, typically aiming for a linewidth of <0.5 Hz on a suitable reference signal (e.g., residual solvent peak).

3. Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

- Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic and amine protons (e.g., 0-10 ppm).

- Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

- Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons between scans.

- Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).

- Integrate the signals to determine the relative proton ratios.

Spin-Spin Coupling Pathway

In the case of this compound, the two aromatic protons (H-2 and H-5) are separated by four bonds (meta-relationship). While meta-coupling is possible in aromatic systems, it is often small (typically 2-3 Hz) and may not be resolved, leading to the observation of singlets. The diagram below illustrates the relationship between the protons.

Caption: Predicted spin-spin coupling pathway in this compound.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is recommended to complement ¹H NMR data with other spectroscopic techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Spectroscopic Characterization of 4,6-Dichlorobenzene-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,6-Dichlorobenzene-1,3-diamine. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed predictive analysis based on established spectroscopic principles and data from analogous aromatic amines. It is designed to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, offering insights into the expected spectral features for compound identification and structural elucidation. The guide covers predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for each technique are also provided to facilitate the acquisition of actual experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.8 - 7.0 | Singlet | N/A |

| H-5 | 6.4 - 6.6 | Singlet | N/A |

| NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1, C-3 | 145 - 150 |

| C-4, C-6 | 120 - 125 |

| C-2 | 115 - 120 |

| C-5 | 110 - 115 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Predicted Fragment |

| 176/178/180 | [M]⁺ (Molecular Ion) |

| 141/143 | [M - Cl]⁺ |

| 115 | [M - 2Cl]⁺ |

| 106 | [M - Cl - HCN]⁺ |

Table 5: Predicted UV-Visible (UV-Vis) Absorption

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~240 and ~290 | Moderate to High |

| Methanol | ~240 and ~290 | Moderate to High |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for aromatic amines and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key feature in the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of the target compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Logical steps involved in mass spectrometry analysis.

In-depth Technical Guide on the Thermal Stability of 4,6-Dichlorobenzene-1,3-diamine

A Representative Analysis Based on 4,4'-Methylenedianiline

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Thermal Stability in Aromatic Diamines

Aromatic diamines are a critical class of compounds used as building blocks in the synthesis of high-performance polymers, active pharmaceutical ingredients (APIs), and other specialty chemicals. Their thermal stability is a paramount parameter that dictates their processing conditions, storage, and ultimate performance in various applications. Understanding the thermal decomposition profile of a compound like 4,6-Dichlorobenzene-1,3-diamine is crucial for ensuring its safe handling and the quality of the final products.

The presence of two chlorine atoms on the benzene ring in this compound is anticipated to significantly influence its thermal stability compared to a non-halogenated analogue like MDA. The strong electron-withdrawing nature of chlorine atoms can increase the bond dissociation energies within the molecule, thus requiring higher temperatures to initiate decomposition. This generally leads to enhanced thermal stability and flame-retardant properties.

Core Thermal Analysis Techniques: TGA and DSC

The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures, the amount of volatile components, and the residual mass.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions, providing insights into the energetic changes occurring within the material upon heating.

Representative Thermal Stability Data: 4,4'-Methylenedianiline (MDA)

The following table summarizes the typical thermal properties of 4,4'-Methylenedianiline (MDA) obtained from TGA and DSC analysis. This data serves as a baseline for understanding the thermal behavior of aromatic diamines.

| Thermal Property | Value (for 4,4'-Methylenedianiline) | Technique |

| Melting Point (T_m) | 89-91 °C | DSC |

| Onset of Decomposition (T_onset) | ~250 °C | TGA |

| Temperature of Maximum Decomposition Rate (T_max) | ~300 °C | TGA |

| Final Decomposition Temperature | ~400 °C | TGA |

| Residual Mass @ 600°C (in N₂) | Variable, typically low | TGA |

Note: The exact values can vary depending on the experimental conditions such as heating rate, sample purity, and atmosphere.

Predicted Thermal Behavior of this compound

Based on the structure of this compound, its thermal stability is expected to be significantly higher than that of MDA. The presence of two chlorine atoms on the aromatic ring will likely lead to:

-

Higher Onset of Decomposition: The C-Cl and C-N bonds are strengthened by the inductive effect of the chlorine atoms, requiring more energy to break.

-

Increased Char Yield: The presence of chlorine can promote char formation during decomposition, leading to a higher residual mass at elevated temperatures.

-

Altered Decomposition Pathway: The initial decomposition steps may involve the cleavage of C-Cl bonds in addition to C-N bonds, leading to a different set of decomposition products.

Detailed Experimental Protocols for Thermal Analysis

The following are detailed, generalized protocols for conducting TGA and DSC analysis on an aromatic diamine like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is tared.

-

Select an appropriate sample pan (typically platinum or alumina).

-

Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the finely ground this compound sample directly into the tared TGA pan.

-

Record the exact mass of the sample.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Set the heating program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max) from the derivative of the TGA curve (DTG), and the final decomposition temperature.

-

Calculate the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation:

-

Ensure the DSC instrument is clean and calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Use aluminum or hermetically sealed pans for the sample and an empty pan of the same type as a reference.

-

-

Sample Preparation:

-

Weigh approximately 2-5 mg of the this compound sample into a DSC pan.

-

Seal the pan hermetically to prevent sublimation or volatilization of the sample before decomposition.

-

-

Experimental Setup:

-

Place the sample pan and the reference pan in the DSC cell.

-

Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.

-

Set the heating program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature just below the onset of decomposition (determined by TGA, e.g., 200 °C) at a heating rate of 10 °C/min to observe the melting transition.

-

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point (T_m) as the peak temperature of the melting endotherm.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_f).

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of an aromatic diamine.

A logical workflow for the thermal analysis of an aromatic diamine.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, this technical guide provides a robust framework for its thermal stability assessment. By utilizing 4,4'-Methylenedianiline as a representative aromatic diamine, we have outlined the key thermal properties of interest and provided detailed experimental protocols for their determination using TGA and DSC. The anticipated effects of the dichloro-substitution, namely an increase in thermal stability, have also been discussed. The provided workflow and protocols should enable researchers and drug development professionals to effectively characterize the thermal behavior of this compound and other related aromatic diamines, ensuring their safe and optimal use in various applications.

An In-Depth Technical Guide to the Safe Handling of Chlorinated Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for chlorinated aromatic diamines, a class of chemicals frequently utilized in research and development. Due to their potential health hazards, including carcinogenicity and acute toxicity, strict adherence to safety procedures is paramount. This document outlines the toxicological properties, occupational exposure limits, and detailed experimental protocols for the safe handling, spill management, and disposal of these compounds.

Toxicological Data of Common Chlorinated Aromatic Diamines

Understanding the quantitative toxicological data is crucial for assessing the risks associated with chlorinated aromatic diamines. The following tables summarize the available acute toxicity and occupational exposure limits for several common compounds in this class.

Table 1: Acute Toxicity Data for Selected Aromatic Diamines

| Chemical Name | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rat) | Other Acute Toxicity Data |

| 3,3'-Dichlorobenzidine | 91-94-1 | 7070 mg/kg (free base), 3820 mg/kg (dihydrochloride salt) | Data not available | LD50 (Oral, Mouse): 676 mg/kg (male), 488 mg/kg (female)[1] |

| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | 101-14-4 | 2000 mg/kg[2][3] | >2000 mg/kg[2][3] | LD50 (Oral, Mouse): 880 mg/kg[4]; LD50 (Oral, Guinea Pig): 400 mg/kg[5] |

| 3,5-dichloro-4,4'-methylenedianiline | 101-77-9 (as 4,4'-Methylenedianiline) | 444 mg/kg | 2080 mg/kg | LC50 (Inhalation, Rat): >0.46 mg/L |

| 2,2',5,5'-Tetrachlorobenzidine | 15721-02-5 | Data not available | Data not available | Classified as causing skin and serious eye irritation[6] |

Table 2: Occupational Exposure Limits (OELs) for Selected Chlorinated Aromatic Diamines

| Chemical Name | Agency | Exposure Limit | Notes |

| 3,3'-Dichlorobenzidine | ACGIH | TLV-TWA: As low as possible | Skin absorption; Confirmed animal carcinogen with unknown relevance to humans (A3)[7][8] |

| NIOSH | REL: Lowest feasible concentration | Potential occupational carcinogen | |

| OSHA | No PEL established | Regulated under the 13 Carcinogens standard (29 CFR 1910.1003) | |

| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | ACGIH | TLV-TWA: 0.01 ppm (0.11 mg/m³) | Skin absorption; Suspected human carcinogen (A2) |

| NIOSH | REL-TWA: 0.003 mg/m³ | Potential occupational carcinogen | |

| EU-OEL | TWA: 0.01 mg/m³ | Skin absorption | |

| Australia | TWA: 220 µg/m³ (0.02 ppm) |

Understanding the Health Hazards: Metabolic Activation

The toxicity of many aromatic amines, including chlorinated derivatives, is linked to their metabolic activation in the body. This process transforms the relatively inert parent compound into highly reactive metabolites that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.

References

- 1. fishersci.com [fishersci.com]

- 2. cerij.or.jp [cerij.or.jp]

- 3. 2,2',5,5'-Tetrachlorobenzidine | C12H8Cl4N2 | CID 27465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solutions.covestro.com [solutions.covestro.com]

- 5. fishersci.com [fishersci.com]

- 6. durhamtech.edu [durhamtech.edu]

- 7. fishersci.com [fishersci.com]

- 8. 2,2',5,5'-Tetrachlorobenzidine | 15721-02-5 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to 4,6-Dichlorobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichlorobenzene-1,3-diamine, a chlorinated aromatic diamine. The document details its chemical and physical properties, including its molecular weight. A detailed, two-step experimental protocol for its synthesis from 1,3-dichlorobenzene via a dinitro intermediate is provided, alongside purification and analytical characterization methods. While direct involvement in biological signaling pathways is not prominently documented in current literature, this guide discusses the known applications of aromatic diamines in material science and the potential toxicological considerations for chlorinated aromatic compounds.

Core Compound Properties

This compound, with the CAS number 20248-64-0, is a specialty chemical with potential applications as a building block in the synthesis of polymers and other complex organic molecules. Its key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4,6-Dichloro-1,3-phenylenediamine, 1,3-Diamino-4,6-dichlorobenzene |

| Boiling Point | 313.2 °C at 760 mmHg |

| Density | 1.501 g/cm³ |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 1,3-dichlorobenzene. The first step involves the dinitration of the benzene ring, followed by the reduction of the two nitro groups to amino groups.

Experimental Protocols

Step 1: Synthesis of 1,3-Dichloro-4,6-dinitrobenzene

This procedure is adapted from established methods for the nitration of dichlorobenzenes.

-

Materials:

-

1,3-Dichlorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Water

-

Ethanol

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice-salt bath to maintain a temperature below 10 °C.

-

Slowly add 1,3-dichlorobenzene dropwise to the stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 20-30 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The precipitated solid, 1,3-dichloro-4,6-dinitrobenzene, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

-

Step 2: Reduction of 1,3-Dichloro-4,6-dinitrobenzene to this compound

This protocol utilizes a standard iron-based reduction method for aromatic nitro compounds.

-

Materials:

-

1,3-Dichloro-4,6-dinitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Sodium Carbonate solution (saturated)

-

Dichloromethane

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a slurry of 1,3-dichloro-4,6-dinitrobenzene and iron powder in a mixture of ethanol and water (e.g., 5:1 v/v).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue refluxing for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature and then filter through a pad of celite to remove the iron residues.

-

The filtrate is then neutralized by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization.

-

Logical Workflow for Synthesis and Purification

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached chloro and amino groups. |

| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 177 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to assess the purity of the compound. A single major peak would indicate a high degree of purity. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-Cl stretching vibrations. |

Applications and Biological Context

Role in Material Science

Aromatic diamines are fundamental building blocks in polymer chemistry. They are commonly used as monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The presence of chlorine atoms in this compound can impart specific properties to the resulting polymers, including increased flame retardancy and modified solubility and thermal stability.

Biological Signaling Pathways and Drug Development

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways or its application as a lead compound in drug development. However, substituted phenylenediamines are a class of compounds with diverse biological activities. It is important to note that some chlorinated aromatic amines have been investigated for their potential toxicity and carcinogenicity. Therefore, any handling and application of this compound in a biological context should be approached with appropriate caution and preceded by thorough toxicological evaluation.

Logical Relationship of Diamines in Polymer Synthesis

Conclusion

This compound is a specialty chemical with a defined set of properties and a plausible synthetic route. Its primary potential lies in the field of material science as a monomer for creating polymers with specific characteristics imparted by the chlorine substituents. While its direct role in biological systems and drug development is not currently established, the broader class of chlorinated aromatic amines warrants careful toxicological assessment for any future applications in these areas. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

An In-depth Technical Guide to 4,6-Dichlorobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichlorobenzene-1,3-diamine, a chlorinated aromatic diamine, serves as a significant building block in synthetic chemistry. Its bifunctional nature, arising from the two amino groups, coupled with the electronic effects of the chlorine substituents, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and polymers. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and potential applications, with a focus on information relevant to research and development in the chemical and pharmaceutical sciences.

Synonyms and Chemical Properties

This compound is known by several other names in chemical literature and databases. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

Common Synonyms:

-

4,6-dichloro-1,3-phenylenediamine[1]

-

1,5-Diamino-2,4-dichlorobenzene[1]

-

4,6-Dichloro-1,3-benzenediamine[1]

-

1,3-Benzenediamine, 4,6-dichloro-[1]

-

1,3-Diamino-4,6-dichlorobenzene[1]

-

m-Phenylenediamine, 4,6-dichloro-[1]

A summary of its key chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 20248-64-0 | |

| Molecular Formula | C₆H₆Cl₂N₂ | |

| Molecular Weight | 177.03 g/mol | |

| Appearance | Solid | |

| Melting Point | 138-139 °C | |

| Boiling Point | 313.2 °C at 760 mmHg | |

| Density | 1.501 g/cm³ |

Synthesis

The primary route for the synthesis of this compound involves the reduction of its dinitro precursor, 1,3-dichloro-4,6-dinitrobenzene. This transformation is a standard procedure in organic synthesis.

Synthesis of the Precursor: 1,3-Dichloro-4,6-dinitrobenzene

The synthesis of the dinitro precursor is achieved through the nitration of 1,3-dichlorobenzene. A detailed experimental protocol is outlined below, based on established methodologies.

Experimental Protocol: Nitration of 1,3-Dichlorobenzene

-